molecular formula C8H4F13I B045043 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane CAS No. 115347-68-7

1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane

Cat. No.: B045043
CAS No.: 115347-68-7
M. Wt: 474 g/mol
InChI Key: SHTVHUOLQCOSDS-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane is a highly fluorinated alkane derivative with a complex structure. Its molecular formula is C₈H₄F₁₃I, featuring seven fluorine atoms on carbons 1–3, two trifluoromethyl (-CF₃) groups at position 4, and an iodine atom at position 6 . This compound belongs to the per- and polyfluoroalkyl substances (PFAS) family, characterized by strong carbon-fluorine bonds, which confer exceptional thermal stability and chemical inertness. While direct data on its applications are sparse, structurally similar compounds are used in industrial and scientific research, particularly as specialty solvents, surfactants, or intermediates in fluoropolymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane typically involves the introduction of fluorine and iodine atoms into a hexane backbone. Common synthetic routes include:

    Fluorination: Using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) to introduce fluorine atoms.

Industrial Production Methods: Industrial production may involve large-scale fluorination and iodination processes, often under controlled conditions to ensure safety and efficiency. These processes typically require specialized equipment to handle the reactive and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although the highly fluorinated nature may make these reactions less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used, though the stability of the fluorinated compound must be considered.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the iodine atom is replaced by another functional group.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology and Medicine: Its unique properties may be explored for use in imaging or as a part of drug development processes.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane exerts its effects depends on its interaction with other molecules. The presence of multiple fluorine atoms can influence its reactivity and interactions, potentially affecting molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

  • 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane (CAS 128454-91-1) Molecular Formula: C₈H₄BrF₁₃ Key Differences: Bromine replaces iodine at position 4. Bromine’s lower electronegativity and larger atomic radius compared to iodine result in reduced polarizability and weaker van der Waals interactions. This leads to a lower boiling point (-15°C estimated) and marginally higher reactivity in nucleophilic substitutions .
  • Decane, 6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)- (CAS 125426-34-8)

    • Molecular Formula : C₁₂H₁₂BrF₁₃
    • Key Differences : A longer carbon chain (decane vs. hexane) increases molecular weight (MW = 491.99 g/mol vs. ~460 g/mol for the target compound). This enhances hydrophobicity (LogP ≈ 8.4) and reduces solubility in polar solvents .

Fluorination Pattern and Stability

  • Hexane, 1,1,1,2,2,3,4,5,5,6,6,6-dodecafluoro-3,4-bis(trifluoromethyl)- (CAS 1735-48-4)

    • Molecular Formula : C₈F₁₈
    • Key Differences : Full fluorination (12 fluorine atoms) and two additional -CF₃ groups increase thermal stability (decomposition >400°C) but raise environmental persistence concerns. The target compound’s partial fluorination (13 fluorine atoms) may offer a balance between stability and biodegradability .
  • Hexane, 1,1,1,2,5,6,6,6-octafluoro-3-iodo-2,5-bis(trifluoromethyl)- (CAS 88562-42-9) Molecular Formula: C₈H₃F₁₄I Key Differences: Fluorine distribution and iodine placement differ (position 3 vs. 6), altering steric effects and reactivity.

Functional Group Variations

  • 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid (CAS N/A) Molecular Formula: C₉H₃F₁₃O₂ Key Differences: A carboxylic acid group introduces polarity (PSA = 40.1 Ų) and acidity (pKa ≈ 1–2), making it water-soluble compared to the nonpolar target compound. Such derivatives are studied for pharmaceutical applications .

Data Tables

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane 115347-68-7 C₈H₄F₁₃I ~460 (estimated) High thermal stability; low solubility in water; PFAS-related environmental risks
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane 128454-91-1 C₈H₄BrF₁₃ 454.98 Industrial solvent; not listed in TSCA/EINECS
Hexane, 1,1,1,2,2,3,4,5,5,6,6,6-dodecafluoro-3,4-bis(trifluoromethyl)- 1735-48-4 C₈F₁₈ 444.06 Extreme persistence; used in high-temperature applications
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid N/A C₉H₃F₁₃O₂ 390.10 Water-soluble; potential pharmaceutical intermediate

Research Findings and Trends

  • Environmental Impact : The target compound’s PFAS classification raises concerns about bioaccumulation and toxicity, though its partial fluorination may mitigate persistence compared to fully fluorinated analogs .
  • Regulatory Gaps: Limited inclusion in chemical inventories (e.g., EINECS, TSCA) underscores the need for expanded toxicity studies and regulatory oversight .

Q & A

Basic Research Questions

Q. Q1: What are the optimal synthetic routes for preparing 1,1,1,2,2,3,3-Heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane in laboratory settings?

Methodological Answer: The synthesis involves sequential fluorination and iodination steps. A validated approach includes:

Trifluoromethylation : Use CF₃I with K₂CO₃ as a base under anhydrous conditions at 80–100°C to introduce trifluoromethyl groups .

Purification : Employ fractional distillation or preparative GC to isolate the target compound from byproducts like perfluoroalkyl iodides.

Q. Q2: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • NMR : ¹⁹F NMR identifies fluorinated groups (δ -70 to -80 ppm for CF₃; δ -45 ppm for CF₂) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected m/z: 586.9) .
  • X-ray Crystallography : Resolves iodine positioning and steric effects from trifluoromethyl groups .

Note : Handle iodine-containing compounds under inert atmospheres to prevent degradation.

Advanced Research Questions

Q. Q3: How do steric and electronic effects influence the reactivity of the iodine substituent in fluorinated environments?

Methodological Answer: The iodine’s reactivity is modulated by adjacent fluorinated groups:

  • Steric Hindrance : Trifluoromethyl groups reduce nucleophilic substitution rates by 30–40% compared to non-fluorated analogs .
  • Electronic Effects : Fluorine’s electronegativity polarizes the C–I bond, enhancing susceptibility to radical reactions.
    Experimental Design :
  • Compare reaction kinetics with non-fluorinated analogs using UV-Vis or stopped-flow techniques.
  • Apply DFT calculations (e.g., Gaussian 16) to model charge distribution and transition states .

Q. Q4: What analytical challenges arise in quantifying environmental degradation products of this compound?

Methodological Answer: Degradation studies require:

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate polar metabolites from aqueous matrices .

Detection : LC-MS/MS with MRM transitions for fluorinated fragments (e.g., m/z 169 → 119 for CF₃⁻ ions) .

Validation : Spike recovery tests (≥80% recovery) and limit of detection (LOD < 0.1 ppb) to ensure accuracy .

Q. Q5: How can factorial design optimize reaction parameters for scaled-up synthesis?

Methodological Answer: Use a 2³ factorial design to evaluate:

  • Variables : Temperature, catalyst loading, and reaction time.
  • Response : Yield and purity.
    Procedure :

Define factor ranges (e.g., 60–100°C, 1–5 mol% catalyst).

Conduct 8 experiments with randomized conditions.

Analyze via ANOVA to identify significant variables (p < 0.05) .

Example Outcome : Elevated temperature (100°C) increases yield but reduces purity due to side reactions. Optimal balance: 80°C, 3 mol% catalyst, 12 h .

Q. Q6: What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding affinities with cytochrome P450 enzymes. Fluorinated groups exhibit hydrophobic interactions, while iodine may disrupt hydrogen bonds .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Fluorine’s rigidity reduces conformational flexibility .

Q. Q7: How do contradictions in reported thermodynamic properties (e.g., vapor pressure) arise, and how can they be resolved?

Methodological Answer: Discrepancies stem from:

  • Measurement Techniques : Static vs. dynamic vapor pressure methods differ by ±15% .
  • Sample Purity : Impurities (e.g., residual solvents) skew results.
    Resolution :

Validate purity via GC-MS (>99.5%).

Use NIST-referenced methods (e.g., transpiration technique) for vapor pressure .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTVHUOLQCOSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379250
Record name 1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115347-68-7
Record name 1,1,1,2,2,3,3-heptafluoro-6-iodo-4,4-bis(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115347-68-7
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